molecular formula C10H8ClNO B1358401 1-Chloro-4-methoxyisoquinoline CAS No. 3336-60-5

1-Chloro-4-methoxyisoquinoline

Cat. No. B1358401
CAS RN: 3336-60-5
M. Wt: 193.63 g/mol
InChI Key: MZWRTCSTQRDWGM-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 g/mol . This compound is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-methoxyisoquinoline consists of a benzene ring fused with a pyridine ring, with a chlorine atom and a methoxy group attached to the benzene ring . For a detailed structural analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy are typically used .

Scientific Research Applications

Chemosensory Applications

1-Chloro-4-methoxyisoquinoline and its related compounds demonstrate potential in chemosensory applications. For example, a study by Prodi et al. (2001) explored the use of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium over other metal ions. This compound shows promise in measuring Cd2+ concentrations in waste effluent streams and in food products.

Synthesis and Structural Analysis

Several studies focus on the synthesis and structural analysis of compounds related to 1-Chloro-4-methoxyisoquinoline. For instance, Lei Zhao et al. (2017) synthesized 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline and confirmed its structure through NMR and MS, highlighting its suitability for large-scale pilot studies and high yield production (Zhao et al., 2017). Jiang Jia-mei (2010) also synthesized 4-Chloro-8-methoxyquinoline, emphasizing the optimization of reaction conditions and product confirmation through 1H NMR and MS (Jia-mei, 2010).

Antimicrobial Studies

The potential antimicrobial applications of compounds similar to 1-Chloro-4-methoxyisoquinoline are also noted. A study by Murugavel et al. (2017) on 4-chloro-8-methoxyquinoline-2(1H)-one revealed its effective antimicrobial activity against variousbacterial and fungal strains, including Escherichia coli and Aspergillus niger (Murugavel et al., 2017).

Ligand Synthesis

1-Chloro-4-methoxyisoquinoline derivatives have been utilized in ligand synthesis, as illustrated by Prabakaran et al. (2012). They reported a ligand-free, microwave-assisted Suzuki coupling of 1-chloro-3-phenylisoquinoline for the synthesis of diversified 1,3-disubstituted isoquinolines (Prabakaran et al., 2012).

Pharmacological Research

In pharmacological research, Vittorio et al. (1984) explored the synthesis and pharmacological activity of dialkylaminoalkylic amides of 1-chloro-3-carboxy-4-methylisoquinoline. Some of these compounds exhibited local anesthetic and antispasmodic properties (Vittorio et al., 1984).

properties

IUPAC Name

1-chloro-4-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWRTCSTQRDWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623858
Record name 1-Chloro-4-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-methoxyisoquinoline

CAS RN

3336-60-5
Record name 1-Chloro-4-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-chloroisoquinolin-4-ol (5.0 g, 27.8 mmol) in acetonitrile (50 mL) was added TMS-diazomethane (12.73 g, 111.2 mmol) at 0° C. The reaction mixture was allowed to come to room temperature and stirred for 2 h. Solvent was evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography to get 1-chloro-4-methoxyisoquinoline (2.5 g, 46.4%) as off-white solid. 1H NMR (400 MHz, CD3OD): δ ppm 8.29-8.17 (m, 2H), 7.97 (s, 1H), 7.91-7.82 (m, 2H), 4.05 (s, 3H); MS: MS m/z 194.7 (M++1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BL Coles-Taylor, MS McCallum, JS Lee… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… (1) To a 25 mL round bottomed flask (1-chloro-4-methoxyisoquinoline-3-carboxamid)acetate (28.5 mg, 0.08 mmol, 1.0 equiv.), Pd/C (8.5 mg, 0.08 mmol, 1.0 equiv.), ammonium formate (…
Number of citations: 8 pubs.rsc.org
MM Weiss, TA Dineen, IE Marx, S Altmann… - Journal of Medicinal …, 2017 - ACS Publications
… several times with ethyl acetate and several times with DCM, and the combined organic layers were concentrated to afford crude 6-(benzylthio)-1-chloro-4-methoxyisoquinoline (10 g, …
Number of citations: 43 pubs.acs.org
Y Yuan, SA Zaidi, DL Stevens, KL Scoggins… - Bioorganic & medicinal …, 2015 - Elsevier
A series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) analogues were synthesized and pharmacologically characterized …
Number of citations: 24 www.sciencedirect.com
S Obeng - 2017 - search.proquest.com
… Two second generation analogs of NAQ, 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5αepoxy-6α-(1-chloro-4-methoxyisoquinoline-3-carboxamido)morphinan (NCQ) and 17…
Number of citations: 2 search.proquest.com
BL Coles-Taylor - 2020 - search.proquest.com
Transition metal catalyzed alkyne annulations have developed into incredibly powerful synthetic tools over there the past quarter century. These reactions provide rapid access to …
Number of citations: 2 search.proquest.com

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